molecular formula C19H22O3 B13860104 Depropylamino-3-methyl Propafenone

Depropylamino-3-methyl Propafenone

Cat. No.: B13860104
M. Wt: 298.4 g/mol
InChI Key: SSXYPSGOCLYRGX-UHFFFAOYSA-N
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Description

Depropylamino-3-methyl Propafenone is a structural analog of the Class Ic antiarrhythmic drug propafenone. Propafenone itself is a sodium (Na⁺) and potassium (K⁺) channel blocker with β-adrenergic and weak calcium channel (Ca²⁺) antagonistic properties . Structural analogs like this compound are often investigated to improve pharmacokinetic profiles, reduce side effects (e.g., proarrhythmia, β-blockade), or enhance bioavailability compared to propafenone, which has low oral bioavailability (~40–50%) due to extensive first-pass metabolism .

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

1-[2-(2-hydroxybutoxy)phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C19H22O3/c1-2-16(20)14-22-19-11-7-6-10-17(19)18(21)13-12-15-8-4-3-5-9-15/h3-11,16,20H,2,12-14H2,1H3

InChI Key

SSXYPSGOCLYRGX-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of Hydroxyphenyl Propiophenone Intermediate

The initial step involves the preparation of 2-hydroxy-3-methylpropiophenone, which can be synthesized through condensation and hydrogenation reactions starting from 2-hydroxyacetophenone and suitable aldehydes or ketones. This intermediate serves as the key phenolic substrate for subsequent epoxide ring-opening reactions.

Epoxide Intermediate Formation

The hydroxyphenyl propiophenone is reacted with epichlorohydrin under basic conditions, typically using sodium hydroxide, in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. This reaction forms an epoxide intermediate via nucleophilic substitution and ring closure.

  • Reaction Conditions:
    • Temperature: 48–52 °C
    • Reaction Time: 4–6 hours
    • Catalyst: Tetrabutylammonium bromide (0.5–1% w/w relative to reactants)
    • Base: Sodium hydroxide (stoichiometric excess)
    • Solvent: Epichlorohydrin acts as both reagent and solvent

After the reaction, excess epichlorohydrin is removed under vacuum at temperatures below 100 °C to avoid decomposition.

Amination Step

The epoxide intermediate is then subjected to ring-opening by reaction with a suitable amine. For Depropylamino-3-methyl Propafenone, the amine is a depropylamino-containing compound, which replaces the propylamino group found in Propafenone.

  • Reaction Conditions:
    • Amine: Tri-n-propylamine or a depropylamino variant
    • Temperature: 48–52 °C
    • Reaction Time: 6–8 hours
    • Vacuum: -0.07 to -0.09 MPa during steam removal
    • Salt Formation: Hydrochloric acid added at 35–45 °C with 1-hour reflux to form hydrochloride salt

Final Purification

The reaction mixture is cooled, and the product is isolated by filtration and centrifugation to yield the hydrochloride salt of this compound with high purity (>99%) and good yield (~85–88%).

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Catalyst (wt%) Yield (%) Purity (%)
Epoxide formation 2-hydroxy-3-methylpropiophenone + epichlorohydrin + NaOH + tetrabutylammonium bromide 48–52 4–6 0.5–1% tetrabutylammonium bromide 85–88 >99
Epichlorohydrin removal Vacuum distillation <100
Amination Depropylamino amine + epoxide intermediate 48–52 6–8
Salt formation Hydrochloric acid reflux 35–45 1

Research Findings and Optimization Notes

  • The use of tetrabutylammonium bromide as a phase transfer catalyst significantly reduces the amount of polyoxyethylene glycol required, improving economy and catalyst efficiency during epoxide formation.
  • Maintaining strict temperature control during epichlorohydrin removal prevents decomposition and ensures high purity of the intermediate.
  • Vacuum conditions during amination and steam removal steps improve reaction efficiency and product isolation.
  • The amination step's temperature and time are critical to achieving complete ring-opening and substitution without side reactions.
  • Salt formation by hydrochloric acid reflux stabilizes the final compound as the hydrochloride salt, enhancing its crystallinity and purity.

Alternative Synthetic Approaches

Some literature reports the use of ethanol and acetic acid as solvents and catalysts for related aromatic amination reactions involving morpholine derivatives, which might be adapted for depropylamino analogs under reflux conditions for 10–11 hours. However, these methods are more common for morpholine-linked aromatic compounds and may require further adaptation for this compound.

Chemical Reactions Analysis

Types of Reactions: Depropylamino-3-methyl Propafenone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Depropylamino-3-methyl Propafenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: As a derivative of propafenone, it may have applications in the development of antiarrhythmic drugs.

    Industry: It can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Depropylamino-3-methyl Propafenone is similar to that of propafenone. It works by inhibiting sodium channels, which restricts the entry of sodium into cardiac cells, resulting in reduced excitation . This action stabilizes myocardial membranes and exerts local anesthetic effects.

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Data

Table 1: Key Parameters of Propafenone and Analogs

Compound Molecular Weight (g/mol) IC50 (Na⁺/Ca²⁺) β-Blockade Bioavailability Clinical Efficacy
Propafenone 377.91 1.7 mM (ICa,L) Moderate 40–50% 75–86% (PAF/PSVT)
5-Hydroxypropafenone 393.91 (estimated) Similar to parent Weak Not reported Enhanced in vivo potency
Flecainide 414.34 2.1 μM (Na⁺) None 90–95% 77–93% (PAF/PSVT)
This compound ~323–380 (inferred) Not reported Hypothetically reduced Hypothetically improved Not reported

Research Findings and Clinical Implications

  • Propafenone Metabolites: Both 5-hydroxypropafenone and N-depropylpropafenone contribute to clinical effects, explaining variable dose-response relationships .
  • Structural Modifications: Removal of the propylamino group (as in this compound) may reduce β-blockade-related adverse effects (e.g., heart failure exacerbation) . Methyl substitution could mitigate first-pass metabolism, addressing propafenone’s bioavailability limitations .
  • Comparative Efficacy: Propafenone and flecainide show similar efficacy, but propafenone’s β-blocking activity may benefit patients with comorbid hypertension or tachycardia .

Q & A

Q. Q1. What analytical techniques are recommended for characterizing Depropylamino-3-methyl Propafenone and validating its structural purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm molecular structure and functional groups by analyzing proton and carbon environments .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Assess purity and molecular weight, particularly to detect impurities like chloro-derivatives or residual intermediates .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., hydroxyl, amine) via characteristic absorption bands .
  • Safety Data Sheets (SDS): Reference standardized protocols for handling and storage to avoid degradation (e.g., avoiding electrostatic discharge) .

Basic Research: Pharmacological Screening

Q. Q2. How can researchers design in vivo models to evaluate the antiarrhythmic efficacy of this compound derivatives?

Methodological Answer:

  • Animal Models: Use conscious dogs or rodents with induced arrhythmias (e.g., aconitine-induced atrial/ventricular arrhythmias) to mimic human pathology. Monitor survival rates, heart rate variability, and arrhythmia suppression (e.g., delayed onset of SVT or PVT) .
  • Dosage Optimization: Administer derivatives 5–10 minutes before arrhythmia induction to assess prophylactic potential. Compare results against parent compounds like propafenone to benchmark efficacy .
  • Endpoint Metrics: Quantify reductions in premature beats (SVPB, VPBB) and delays in arrhythmia onset using ECG parameters (e.g., QRS/QT interval prolongation thresholds) .

Advanced Research: Metabolic Pathways

Q. Q3. How do interspecies differences in CYP enzyme activity affect the extrapolation of metabolic data from animal models to humans?

Methodological Answer:

  • In Vitro Models: Compare metabolite profiles using human liver microsomes (CYP2D6, CYP3A4) versus minipig models to identify species-specific pathways. For example, CYP2D6 primarily generates 5-hydroxypropafenone in humans, while minipigs may show alternate pathways .
  • Enzyme Inhibition Studies: Use selective CYP inhibitors (e.g., quinidine for CYP2D6) to isolate metabolic contributions and predict drug-drug interaction risks .
  • Quantitative Analysis: Measure metabolite ratios (e.g., depropylpropafenone vs. hydroxypropafenone) via LC-MS to validate interspecies metabolic stability .

Advanced Research: Enantiomer-Specific Effects

Q. Q4. What experimental approaches are critical for studying chiral inversion and enantiomer interactions in this compound?

Methodological Answer:

  • Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) to assess individual pharmacokinetics .
  • Pharmacodynamic Comparisons: Administer pure enantiomers (S/R) in crossover studies to evaluate differences in clearance rates and arrhythmia suppression. Note that racemic mixtures may alter clearance dynamics (e.g., S-propafenone clearance decreases in racemates) .
  • Protein Binding Assays: Use ultrafiltration or equilibrium dialysis to measure enantiomer binding to plasma proteins, which may explain efficacy disparities .

Advanced Research: Data Contradictions

Q. Q5. How should researchers resolve preclinical contradictions where propafenone derivatives exhibit both antiarrhythmic and proarrhythmic effects?

Methodological Answer:

  • Mechanistic Studies: Investigate dose-dependent effects on ion channels (e.g., Na⁺/K⁺ channel blockade) using patch-clamp electrophysiology. High doses may over-suppress conduction, exacerbating arrhythmias .
  • Risk Stratification: Correlate proarrhythmic outcomes (e.g., VPBB occurrence) with QRS/QT prolongation thresholds (>25% widening) to identify safety margins .
  • Model Refinement: Use genetically modified animals (e.g., Long QT syndrome models) to assess arrhythmia susceptibility under derivative treatment .

Advanced Research: Experimental Design Challenges

Q. Q6. What strategies improve the translational relevance of propafenone derivative studies from animal models to clinical trials?

Methodological Answer:

  • Human-Relevant Biomarkers: Include ECG parameters (PR/QRS intervals) and serum metabolite levels (e.g., 5-hydroxypropafenone) as bridging biomarkers .
  • Structural-Activity Relationships (SAR): Modify derivatives to enhance CYP2D6 affinity, improving metabolic predictability in humans .
  • Population Variability: Incorporate CYP2D6 genotyping in preclinical models to simulate polymorphic metabolism observed in human populations .

Basic Research: Safety & Handling

Q. Q7. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation & PPE: Use fume hoods for synthesis, coupled with nitrile gloves and respiratory protection to avoid inhalation/contact .
  • Storage Conditions: Store at room temperature in airtight containers, protected from moisture and static electricity to prevent degradation .
  • Emergency Procedures: Follow SDS guidelines for spills (e.g., absorb with inert material) and exposure (e.g., rinse eyes with water for 15 minutes) .

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